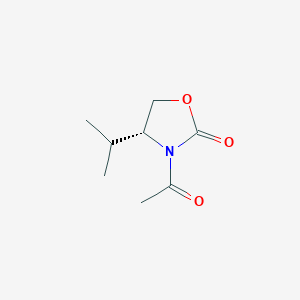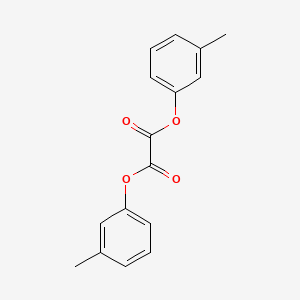
Di-p-tolyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-p-tolyl oxalate is an organic compound that belongs to the class of oxalates. It is characterized by the presence of two p-tolyl groups attached to an oxalate moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-p-tolyl oxalate can be synthesized through the reaction of p-tolyl alcohol with oxalyl chloride. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Di-p-tolyl oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-p-tolyl oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Its derivatives are studied for potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential therapeutic uses and mechanisms of action.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of di-p-tolyl oxalate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-p-tolyl disulfide: Known for its use as a load-carrying additive in lubricants.
Di-p-tolyl phosphine: Used in catalysis and as a ligand in coordination chemistry.
Uniqueness
Di-p-tolyl oxalate is unique due to its oxalate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
63867-33-4 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
bis(3-methylphenyl) oxalate |
InChI |
InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)19-15(17)16(18)20-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Clé InChI |
RRJJVVWKGKHXFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C(=O)OC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



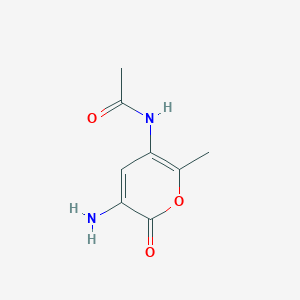
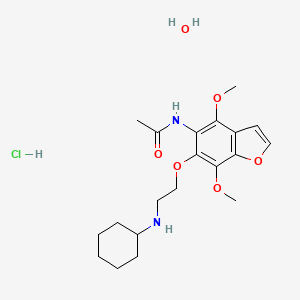
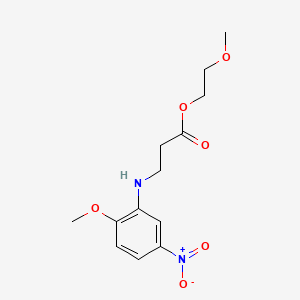
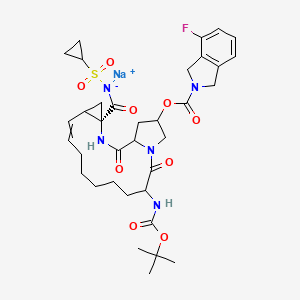

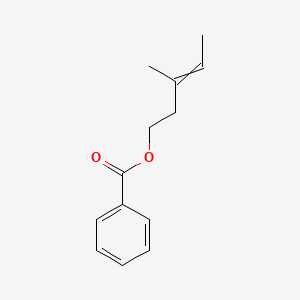
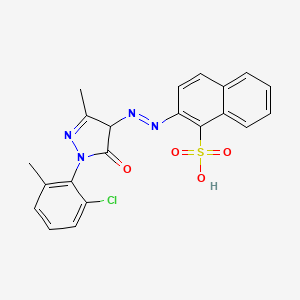
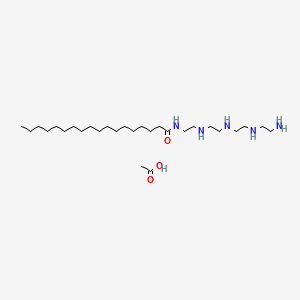
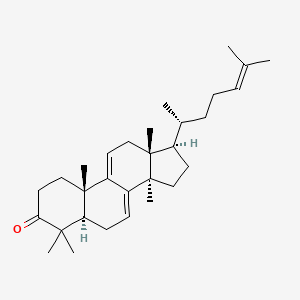

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
